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molecular formula C10H14N2O2 B8680073 N-(1-aminopropan-2-yl)-2-hydroxybenzamide

N-(1-aminopropan-2-yl)-2-hydroxybenzamide

Cat. No. B8680073
M. Wt: 194.23 g/mol
InChI Key: RHQJMHCEKCHIIX-UHFFFAOYSA-N
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Patent
US09272984B2

Procedure details

A mixture of tert-butyl 2-(2-hydroxybenzamido)propylcarbamate (2.4 g, 8.16 mmol) in saturated HCl-MeOH (50 mL) was stirred (RT, 2 h) and concentrated under reduced pressure to afford N-(1-aminopropan-2-yl)-2-hydroxybenzamide (1.8 g, 96%) as a white solid. Mass calculated for C10H14N2O2=194.23. found: [M+H]+=195.2.
Name
tert-butyl 2-(2-hydroxybenzamido)propylcarbamate
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:21]=[CH:20][CH:19]=[CH:18][C:3]=1[C:4]([NH:6][CH:7]([CH3:17])[CH2:8][NH:9]C(=O)OC(C)(C)C)=[O:5]>Cl.CO>[NH2:9][CH2:8][CH:7]([NH:6][C:4](=[O:5])[C:3]1[CH:18]=[CH:19][CH:20]=[CH:21][C:2]=1[OH:1])[CH3:17] |f:1.2|

Inputs

Step One
Name
tert-butyl 2-(2-hydroxybenzamido)propylcarbamate
Quantity
2.4 g
Type
reactant
Smiles
OC1=C(C(=O)NC(CNC(OC(C)(C)C)=O)C)C=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
Cl.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred (RT, 2 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NCC(C)NC(C1=C(C=CC=C1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 113.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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